molecular formula C22H17Cl2N5OS B12033758 N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12033758
M. Wt: 470.4 g/mol
InChI Key: OBSISQKLEUHJQK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange reactions or nucleophilic substitution at the triazole ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer or infections.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may bind to active sites, inhibiting or modulating the activity of the target. Pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives, such as fluconazole or itraconazole, which are known for their antifungal properties.

    Unique Features: The presence of specific substituents like the dichlorophenyl and pyridinyl groups may confer unique biological activities or chemical reactivity.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific structure, which may offer distinct advantages in terms of potency, selectivity, or stability compared to other similar compounds.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C22H17Cl2N5OS

Molecular Weight

470.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17Cl2N5OS/c1-14-2-4-19(5-3-14)29-21(15-6-8-25-9-7-15)27-28-22(29)31-13-20(30)26-18-11-16(23)10-17(24)12-18/h2-12H,13H2,1H3,(H,26,30)

InChI Key

OBSISQKLEUHJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

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